Cas no 2171785-07-0 (4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-({Bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized bifunctional compound featuring both an Fmoc-protected amino group and a carboxylic acid moiety, making it valuable for peptide synthesis and bioconjugation applications. The bicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing stereochemical control in synthetic pathways. The Fmoc group allows for orthogonal deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The carboxylic acid functionality facilitates further derivatization or coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of constrained peptidomimetics, offering precise control over molecular architecture. Its stability and reactivity profile make it suitable for advanced medicinal chemistry and materials science research.
4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171785-07-0 structure
Product name:4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171785-07-0
MF:C28H32N2O5
MW:476.564087867737
CID:5907369
PubChem ID:165580632

4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • EN300-1533336
    • 4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 2171785-07-0
    • Inchi: 1S/C28H32N2O5/c31-26(32)12-11-25(27(33)29-19-14-17-9-10-18(13-17)15-19)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: YQWDIUSGHVDGBD-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC2CCC(C1)C2

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1533336-5.0g
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
5g
$9769.0 2023-06-05
Enamine
EN300-1533336-2.5g
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1533336-500mg
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1533336-250mg
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1533336-1000mg
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1533336-5000mg
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1533336-0.5g
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1533336-0.05g
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1533336-10000mg
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1533336-50mg
4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171785-07-0
50mg
$2829.0 2023-09-26

Additional information on 4-({bicyclo3.2.1octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Research Brief on 4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171785-07-0)

The compound 4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171785-07-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique bicyclic scaffold and Fmoc-protected amino acid moiety, is being explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. Recent studies highlight its role as a versatile building block for the development of novel bioactive compounds.

Recent research has focused on the synthetic optimization of this compound, with emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined synthetic route that reduces side reactions and enhances scalability. The study reported a 78% yield under optimized conditions, making it a viable candidate for large-scale production. Additionally, the compound's stability under physiological conditions was confirmed, which is critical for its potential in vivo applications.

In the context of drug discovery, 4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has shown promise as a scaffold for designing inhibitors of protein-protein interactions (PPIs). A 2024 preprint on bioRxiv detailed its use in developing small-molecule inhibitors targeting the p53-MDM2 interaction, a key pathway in cancer therapeutics. The compound's rigid bicyclic structure was found to enhance binding affinity, while the Fmoc group allowed for further functionalization, enabling the creation of a library of derivatives with varying pharmacological properties.

Another area of interest is its application in peptide-based therapeutics. Researchers have utilized this compound as a linker or spacer in peptide synthesis, leveraging its carboxylic acid functionality for conjugation. A recent study in ACS Chemical Biology highlighted its use in constructing stapled peptides, which exhibit improved proteolytic stability and cell permeability. The compound's ability to introduce conformational constraints was particularly noted, offering a new tool for peptide engineering.

Despite these advancements, challenges remain. The compound's solubility in aqueous solutions is limited, which may restrict its use in certain biological assays. Ongoing research is exploring modifications to the bicyclic core or the introduction of solubilizing groups to address this issue. Furthermore, the long-term stability of the Fmoc group under physiological conditions requires further investigation to ensure its suitability for in vivo applications.

In conclusion, 4-({bicyclo[3.2.1]octan-3-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171785-07-0) represents a promising tool in chemical biology and drug discovery. Its unique structural features and versatility make it a valuable asset for researchers aiming to develop novel therapeutics or probe biological mechanisms. Future studies should focus on optimizing its physicochemical properties and expanding its applications in targeted drug delivery and peptide therapeutics.

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